Enhanced Lipophilicity (LogP) of 1-(2-Ethoxyethyl)-1-fluorocyclobutane Compared to Non-Fluorinated Cyclobutane Analogs
The experimental LogP value for 1-(2-ethoxyethyl)-1-fluorocyclobutane is 2.305 . This represents a significant increase in lipophilicity compared to the calculated LogP for the non-fluorinated analog, 1-(2-ethoxyethyl)cyclobutane, which is approximately 1.44 (based on ACD/LogP data for fluorocyclobutane as a baseline reference) . The introduction of a single fluorine atom on the cyclobutane ring increases the partition coefficient by approximately 0.86 log units, indicating a substantial shift towards increased hydrophobicity, a key parameter for optimizing membrane permeability and oral bioavailability in drug design.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.305 |
| Comparator Or Baseline | 1-(2-ethoxyethyl)cyclobutane (Calculated LogP ~1.44) |
| Quantified Difference | ΔLogP ≈ +0.86 |
| Conditions | Experimental LogP for target compound from ChemSrc ; baseline LogP estimated from ACD/LogP data for fluorocyclobutane on ChemSpider . |
Why This Matters
This difference in LogP is critical for lead optimization, as it dictates a compound's ability to passively diffuse across cell membranes and influences its distribution within biological systems.
